2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a combination of indole, pyrrolidine, and sulfonyl functional groups
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors . The specific targets of this compound would depend on the exact configuration and functional groups present.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with an indole nucleus can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives can have diverse effects due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a pyrrolidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: The compound can participate in substitution reactions, especially at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethanamine: Shares the pyrrolidine and phenyl groups but lacks the indole and sulfonyl functionalities.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a similar chloro and phenyl structure but differs in the core scaffold.
Uniqueness
The uniqueness of 2-{3-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-[(2-chloro-6-fluorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c22-17-7-5-8-18(23)16(17)14-29(27,28)20-12-25(19-9-2-1-6-15(19)20)13-21(26)24-10-3-4-11-24/h1-2,5-9,12H,3-4,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNVJGXEUZUMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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